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Abstract

Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a critical
pathogenic mechanism in a variety of diseases, including acute organ injury and
neurodegenerative disorders. The majority of current ferroptosis inhibitors act as either
antioxidants or iron chelators, which can be associated with non-specific effects and potential
side effects. This whitepaper details the discovery and development of YL-939, a novel, non-
classical small molecule inhibitor of ferroptosis. YL-939 was identified through a cell-based
screen and found to potently inhibit ferroptosis in multiple cell lines. Unlike classical inhibitors,
YL-939 does not exhibit antioxidant or iron-chelating properties. Through chemical proteomics,
prohibitin 2 (PHB2) was identified as the direct biological target of YL-939. Mechanistically, the
binding of YL-939 to PHB2 leads to an increase in the expression of ferritin, an iron storage
protein. This, in turn, reduces the intracellular labile iron pool, thereby decreasing cellular
susceptibility to ferroptosis. Preclinical evaluation in a mouse model of acetaminophen-induced
acute liver injury, a condition where ferroptosis plays a significant role, demonstrated that YL-
939 provides substantial protection against liver damage. These findings present YL-939 as a
promising therapeutic candidate for ferroptosis-related diseases and unveil a new regulatory
axis in the control of ferroptosis.
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Introduction

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent
accumulation of lipid peroxides. It is morphologically, biochemically, and genetically distinct
from other forms of cell death such as apoptosis and necroptosis. The core molecular events
driving ferroptosis involve the dysregulation of iron metabolism, lipid peroxidation, and the
depletion of antioxidant defense systems, particularly the glutathione-glutathione peroxidase 4
(GPX4) axis. The growing implication of ferroptosis in the pathophysiology of various human
diseases, including ischemia-reperfusion injury, acute organ damage, and neurodegeneration,
has highlighted the therapeutic potential of inhibiting this cell death pathway.

However, the majority of discovered ferroptosis inhibitors fall into two main categories:
antioxidants that scavenge lipid reactive oxygen species and iron chelators that deplete
intracellular iron. While effective in experimental settings, these classical inhibitors may suffer
from a lack of specificity and the potential for off-target effects, such as disrupting normal redox
signaling or causing systemic iron deficiency. This necessitates the discovery of novel
ferroptosis inhibitors with distinct mechanisms of action. This report describes the identification
and characterization of YL-939, a potent and selective ferroptosis inhibitor that operates
through a novel, non-classical mechanism.

Discovery of YL-939

YL-939 was discovered through a high-throughput screening campaign utilizing a cell-based
model of ferroptosis. An in-house chemical library of approximately 4,000 compounds was
screened for their ability to protect human ovarian cancer ES-2 cells from erastin-induced
ferroptosis.

Screening Workflow

The screening process followed a logical progression from initial hit identification to hit
validation and characterization.
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High-Throughput Screen

In-house library of ~4000 compounds

'

Erastin-induced ES-2 cell ferroptosis model

'

MTT assay for cell viability

Hit Validation

Confirmation of anti-ferroptotic activity

'

Selectivity profiling against other cell death modalities

Hit Characterization

Identification of YL-939

'

Structure-activity relationship studies
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Ferritin Expression
(FTH1, FTL)

Lipid Peroxidation

Ferroptosis
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2-Amino-3,5-dibromopyrazine 2-Bromoacetophenone

Reaction

Intermediate 5j

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

Suzuki-Mlyaura

Intermediate 6j

'

Second Suzuki-Miyaura Reaction

'

Boc-deprotection
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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